![molecular formula C13H23NO3 B13338803 tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: is a chemical compound that belongs to the class of octahydrocyclopenta[c]pyridine derivatives.
Preparation Methods
The synthesis of tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as a potential antagonist for protease-activated receptor 1 (PAR1), which plays a role in platelet aggregation and cardiovascular events. The compound’s binding to PAR1 inhibits its activity, thereby exerting its effects .
Comparison with Similar Compounds
tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: This compound shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
tert-Butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting chemical behavior.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
SJEKXJABGKOORX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


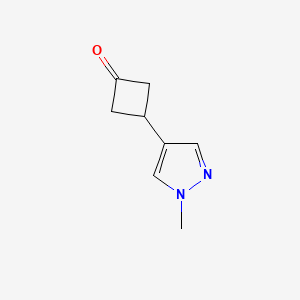
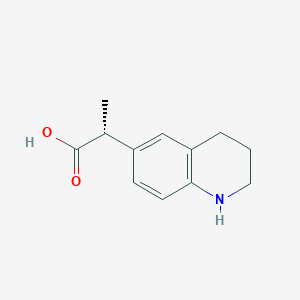
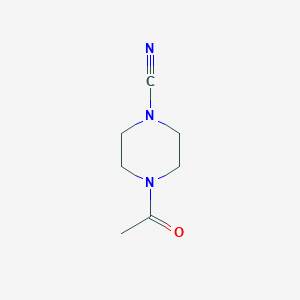
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
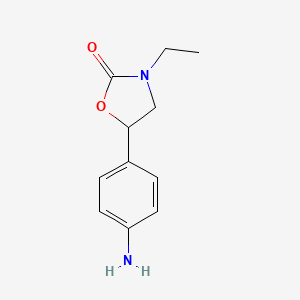
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
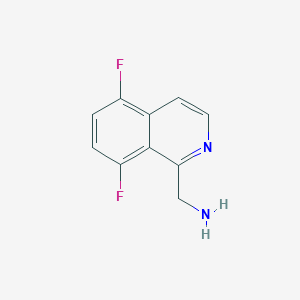
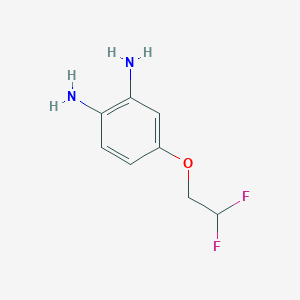
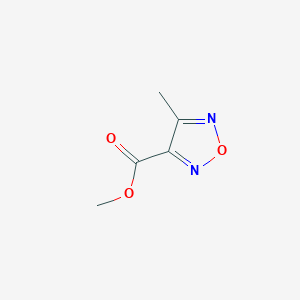
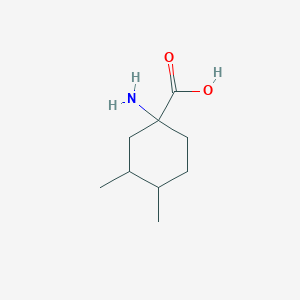
![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
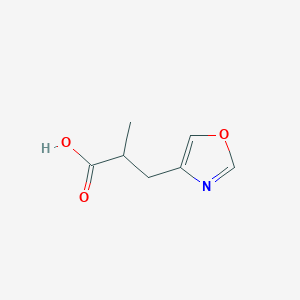
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
